molecular formula C9H9ClN2S B8759512 4-Chloro-2-isopropylthieno[3,2-d]pyrimidine

4-Chloro-2-isopropylthieno[3,2-d]pyrimidine

Cat. No. B8759512
M. Wt: 212.70 g/mol
InChI Key: BXZMQRCDQZHSDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-isopropylthieno[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C9H9ClN2S and its molecular weight is 212.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H9ClN2S

Molecular Weight

212.70 g/mol

IUPAC Name

4-chloro-2-propan-2-ylthieno[3,2-d]pyrimidine

InChI

InChI=1S/C9H9ClN2S/c1-5(2)9-11-6-3-4-13-7(6)8(10)12-9/h3-5H,1-2H3

InChI Key

BXZMQRCDQZHSDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C(=N1)Cl)SC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 2-isopropylthieno[3,2-d]pyrimidine-4-ol (1.66 g, 8.56 mmol) in POCl3 (30 mL) was refluxed for 1 h, cooled, diluted with chloroform (100 mL) and poured into a mixture of ice and NH4OH (150 mL). The organic phase was separated, washed with saturated NaHCO3 (20 mL), water and brine, dried (MgSO4) and concentrated in vacuo to give the title compound (2.01 g, 99%) as a pale yellow solid: IR νmax (Nujol)/cm−1 3065, 2960, 2926, 2855, 1561, 1513, 1457, 803; NMR δH (400 MHz, CDCl3) 1.40 (6H, d J 6.5 Hz), 3.38 (1H, heptet, J 6.5 Hz), 7.60 (1H, d J 5.0 Hz), 8.05 (1H, d, J 5.0 Hz).
Quantity
1.66 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
99%

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